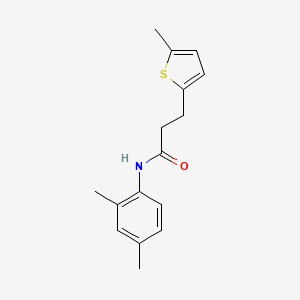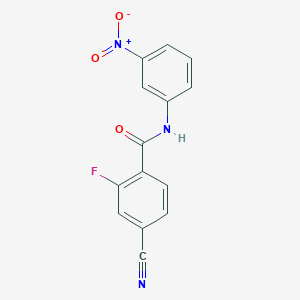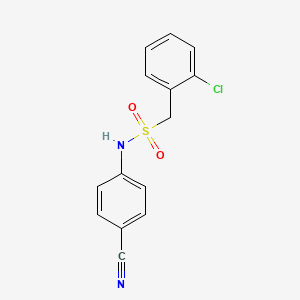
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DMT is a member of the amide class of compounds and is synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide may also act on other receptors in the brain, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonin receptors, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide also has antioxidant properties and can reduce oxidative stress in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potency. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potential for abuse. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a license.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide use on the brain and body. Additionally, there is a need for further research on the mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide and its effects on the brain and body.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have potential applications in medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has neuroprotective effects and can reduce inflammation in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have antidepressant effects and may be useful in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMNBTYMQLKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)
![3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4387002.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)

![(2-methoxyethyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4387019.png)

![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4387042.png)
![ethyl 4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4387046.png)
![3-methyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4387053.png)
![4-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethoxy]-3-ethoxybenzonitrile](/img/structure/B4387061.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)